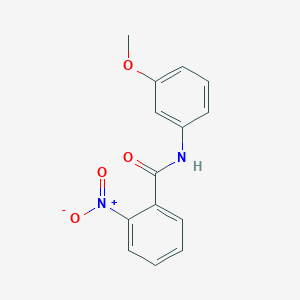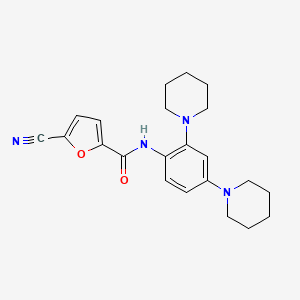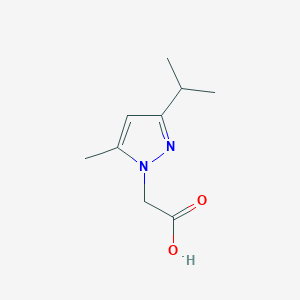
4-(2-chloro-4-piperidin-1-ylquinazolin-7-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2-chloro-4-piperidin-1-ylquinazolin-7-yl)morpholine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a chloro group at the second position, a morpholine ring at the seventh position, and a piperidine ring at the fourth position of the quinazoline core. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-piperidin-1-ylquinazolin-7-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the quinazoline core.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through similar nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4-(2-chloro-4-piperidin-1-ylquinazolin-7-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of specific bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用機序
The mechanism of action of 4-(2-chloro-4-piperidin-1-ylquinazolin-7-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Chloro-4-morpholin-4-ylquinazoline: Lacks the piperidine ring, which may affect its biological activity and chemical properties.
7-Morpholin-4-yl-4-piperidin-1-ylquinazoline: Lacks the chloro group, which may influence its reactivity and interactions with molecular targets.
2-Chloro-4-piperidin-1-ylquinazoline: Lacks the morpholine ring, which may alter its pharmacological profile.
Uniqueness
4-(2-chloro-4-piperidin-1-ylquinazolin-7-yl)morpholine is unique due to the presence of both the morpholine and piperidine rings, along with the chloro group. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C17H21ClN4O |
|---|---|
分子量 |
332.8 g/mol |
IUPAC名 |
4-(2-chloro-4-piperidin-1-ylquinazolin-7-yl)morpholine |
InChI |
InChI=1S/C17H21ClN4O/c18-17-19-15-12-13(21-8-10-23-11-9-21)4-5-14(15)16(20-17)22-6-2-1-3-7-22/h4-5,12H,1-3,6-11H2 |
InChIキー |
MQGSROFBVYHWQI-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=NC3=C2C=CC(=C3)N4CCOCC4)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Furo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8724239.png)


![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B8724267.png)

![Spiro[chromene-2,4'-piperidine]](/img/structure/B8724282.png)
![5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B8724289.png)

![4,5-Dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8724307.png)





